molecular formula C16H20N2O6S B2501629 4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795087-55-6

4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2501629
CAS No.: 1795087-55-6
M. Wt: 368.4
InChI Key: AWNUTLZUKQCJAH-UHFFFAOYSA-N
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Description

4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H20N2O6S and its molecular weight is 368.4. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

The compound and its derivatives are pivotal in synthetic chemistry, serving as key intermediates in the synthesis of complex molecules. For instance, it plays a crucial role in the one-pot multistep Bohlmann-Rahtz heteroannulation reactions for synthesizing dimethyl sulfomycinamate, a derivative of the sulfomycin family of thiopeptide antibiotics. This synthesis proceeds with total regiocontrol, showcasing the compound's utility in achieving complex molecular architectures through efficient synthetic routes (Bagley et al., 2005).

Antibacterial Evaluation

In the realm of medicinal chemistry, derivatives of the compound have been explored for their potential as antibacterial agents. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, derived from reactions involving the compound, demonstrated significant antibacterial activity. This highlights its potential as a precursor in developing new antibacterial agents, further contributing to the fight against resistant bacterial strains (Azab et al., 2013).

Mechanistic Studies and Drug Metabolism

The compound's derivatives are also pivotal in studies aimed at understanding the mechanisms underlying drug metabolism and pharmacokinetics. For example, research involving structurally related molecules has provided insights into the metabolic pathways of certain drugs, illustrating how derivatives can serve as models for studying the complex interactions and transformations drugs undergo in biological systems (Obach et al., 2018).

Material Chemistry and Molecular Structure

Furthermore, studies on the synthesis and characterization of derivatives, including their crystal and molecular structure analyses, contribute to the field of material chemistry. These investigations not only offer a deeper understanding of the chemical and physical properties of these compounds but also open avenues for designing materials with specific functions based on their molecular structures (Naveen et al., 2015).

Properties

IUPAC Name

4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c1-10-8-14(9-15(19)22-10)23-13-4-6-18(7-5-13)25(20,21)16-11(2)17-24-12(16)3/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUTLZUKQCJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.